REACTION_SMILES
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[BH3:3].[CH2:4]([CH:5]=[CH2:6])[c:7]1[c:8]([O:9][CH2:10][C:11]2([OH:19])[CH2:12][N:13]3[CH2:14][CH2:15][CH:16]2[CH2:17][CH2:18]3)[cH:20][cH:21][c:22]([C:24](=[O:25])[O:26][CH2:27][CH3:28])[cH:23]1.[CH3:29][CH2:30][OH:31].[Na+:2].[OH-:1].[OH2:32]>>[BH3:3].[CH2:4]([CH:5]=[CH2:6])[c:7]1[c:8]([O:9][CH2:10][C:11]2([OH:19])[CH2:12][N:13]3[CH2:14][CH2:15][CH:16]2[CH2:17][CH2:18]3)[cH:20][cH:21][c:22]([C:24](=[O:25])[OH:26])[cH:23]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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C=CCc1cc(C(=O)OCC)ccc1OCC1(O)CN2CCC1CC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1cc(C(=O)OCC)ccc1OCC1(O)CN2CCC1CC2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
B
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCc1cc(C(=O)O)ccc1OCC1(O)CN2CCC1CC2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |